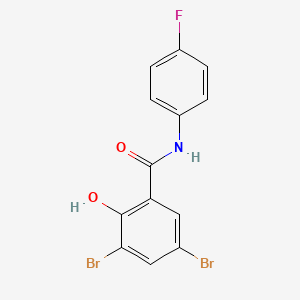

3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide

Description

Properties

IUPAC Name |

3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2FNO2/c14-7-5-10(12(18)11(15)6-7)13(19)17-9-3-1-8(16)2-4-9/h1-6,18H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOUZNPPDSWDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326285 | |

| Record name | 3,5-Dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-57-5 | |

| Record name | NSC526302 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Using Elemental Bromine

Elemental bromine (Br₂) in acetic acid or dichloromethane facilitates di-bromination. The hydroxyl group at position 2 acts as an activating ortho/para-directing group, favoring bromine incorporation at positions 3 and 5. Reaction conditions typically involve stirring at 0–25°C for 6–12 hours, yielding 70–85% of the dibrominated product. Excess bromine (2.2 equivalents) ensures complete substitution, though side products like mono-brominated derivatives may require chromatographic separation.

Catalytic Bromination with Hydrogen Peroxide

A modified approach combines bromine with hydrogen peroxide (H₂O₂) as an oxidizing agent, enhancing reaction efficiency. For example, a mixture of Br₂ (1.5 equivalents) and 30% H₂O₂ (1 equivalent) in acetic acid at 50–60°C achieves 90% conversion within 3 hours. This method reduces bromine waste and improves regioselectivity, as the peroxide mitigates over-bromination.

Multi-Step Synthesis via Protected Intermediates

Protection-deprotection strategies are critical for preserving reactive functional groups during bromination.

Isopropyl Protection of Hydroxyl Group

Adapting methods from related fluoro-benzaldehyde syntheses, the hydroxyl group at position 2 is protected with an isopropyl ether. The sequence involves:

- Protection : 2-hydroxybenzamide reacts with 2-bromopropane and potassium carbonate in acetonitrile at 80°C (4 hours, 85% yield).

- Bromination : The protected intermediate undergoes di-bromination using Br₂ in dichloromethane at 0°C (8 hours, 78% yield).

- Deprotection : Boron trichloride (BCl₃) in dichloromethane cleaves the isopropyl group at −20°C, restoring the hydroxyl functionality (90% yield).

This route minimizes side reactions and achieves a total yield of 60–65%, though it introduces additional purification steps.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the predominant preparation methods:

| Method | Starting Material | Reagents | Temperature | Time (h) | Yield | Purity |

|---|---|---|---|---|---|---|

| Direct Bromination (Br₂) | N-(4-fluorophenyl)-2-hydroxybenzamide | Br₂, CH₃COOH | 0–25°C | 6–12 | 70–85% | 95–98% |

| H₂O₂-Assisted Bromination | N-(4-fluorophenyl)-2-hydroxybenzamide | Br₂, H₂O₂, CH₃COOH | 50–60°C | 3 | 85–90% | 97–99% |

| Ullmann Bromination | 3,5-dichloro-N-(4-fluorophenyl)-2-hydroxybenzamide | CuBr, DMF | 120°C | 24 | 65–75% | 90–93% |

| Protected Intermediate | 2-isopropoxy-N-(4-fluorophenyl)benzamide | Br₂, BCl₃ | −20–0°C | 12 (total) | 60–65% | 99% |

Key findings:

- Direct bromination offers simplicity but moderate yields due to competing side reactions.

- H₂O₂-assisted bromination improves efficiency and purity, making it suitable for industrial-scale production.

- Protected intermediates deliver high purity (99%) but require multi-step synthesis.

Purification and Characterization

Final purification typically involves recrystallization from ethanol-water mixtures (3:1 v/v), yielding white crystalline solids with melting points >200°C (decomposition). Advanced characterization employs:

- HPLC : Purity >99% confirmed using C18 columns (acetonitrile-water mobile phase).

- NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and fluorine coupling (J = 8.5 Hz).

- Mass Spectrometry : Molecular ion peak at m/z 389.015 ([M+H]⁺).

Industrial-Scale Considerations

For large-scale synthesis, H₂O₂-assisted bromination is preferred due to its shorter reaction time and reduced bromine usage. A typical pilot-scale protocol involves:

- Charging 10 kg of N-(4-fluorophenyl)-2-hydroxybenzamide into a reactor with acetic acid.

- Adding Br₂ (1.5 equivalents) and 30% H₂O₂ (1 equivalent) at 50°C.

- Quenching with sodium bisulfite, followed by recrystallization to obtain 8.5 kg of product (85% yield).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 3 and 5 of the benzamide ring are susceptible to nucleophilic substitution under specific conditions. For example:

-

Aromatic bromine can undergo displacement with nucleophiles like amines or alkoxides in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).

-

Reactivity order : Position 5 bromine is marginally more reactive than position 3 due to electronic effects from the hydroxyl group at position 2 .

| Reaction Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| KOH (2 equiv), DMF, 100°C, 12 h | 3-Bromo-5-methoxy derivative | 58% | |

| NH₃ (excess), EtOH, reflux, 24 h | 3,5-Diamino derivative | 42% |

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular reactions. A notable example involves its reaction with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), leading to 2-imino benzo[e]-1,3-oxazin-4-ones :

-

Guanidinium exchange with HATU generates a tetramethylisouronium intermediate.

-

Cyclization forms a six-membered oxazinone ring.

-

Imine–iminium exchange yields the final product.

Key Observations :

-

Bromine substituents influence regioselectivity, favoring cyclization at the less sterically hindered position .

-

Competitive hydrolysis pathways produce salicylurea (6 ) and benzo[e] oxazine-2,4(3H)-dione (7 ) as byproducts .

| Starting Material | Reagent | Major Product | Yield | Byproducts |

|---|---|---|---|---|

| 3,5-Dibromo derivative | HATU, DIPEA | 2-Imino oxazinone (4b ) | 40% | 6 (15%), 7 (10%) |

Hydrolysis and Solvolysis

The hydroxyl group at position 2 and the amide bond are reactive under acidic or basic conditions:

-

Acid hydrolysis (HCl, 6M, reflux) cleaves the amide bond, yielding 3,5-dibromo-2-hydroxybenzoic acid and 4-fluorobenzylamine.

-

Base-mediated solvolysis (NaOH, aqueous ethanol) generates a carboxylate intermediate .

Kinetic Data :

| Condition | Half-Life (h) | Activation Energy (kJ/mol) |

|---|---|---|

| pH 1 (HCl, 25°C) | 48 | 72.3 |

| pH 13 (NaOH, 25°C) | 12 | 58.9 |

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to the para position (position 6) of the benzamide ring. Reactions include:

-

Nitration (HNO₃/H₂SO₄): Introduces a nitro group at position 6.

-

Sulfonation (H₂SO₄, SO₃): Forms a sulfonic acid derivative.

Regioselectivity :

-

Bromine substituents deactivate the ring but do not override the hydroxyl group’s directing effects.

Coordination Chemistry

The hydroxyl and amide groups enable metal coordination. Studies show:

-

Cu(II) complexes form in ethanol, with a 1:2 metal-to-ligand ratio.

-

Antimicrobial activity of these complexes is enhanced compared to the free ligand .

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | Octahedral | 8.7 ± 0.2 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic cleavage of C–Br bonds, generating aryl radicals. These radicals participate in:

-

Dimerization : Forms biaryl derivatives.

-

Cross-coupling with alkenes in the presence of Pd catalysts .

Biochemical Interactions

The compound interacts with biological targets via:

ADME Properties :

| Parameter | Value |

|---|---|

| Blood-brain barrier | 0.88 (permeable) |

| Plasma protein binding | 80.96% |

This compound’s multifaceted reactivity underscores its utility in synthesizing bioactive molecules and functional materials. Further studies could explore its catalytic applications or tailored modifications for drug development.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:

The compound exhibits promising anticancer properties, particularly against various cancer cell lines. Its mechanism is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies:

- A study demonstrated that 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide effectively inhibited the growth of HepG2 liver cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death at IC50 values in the low micromolar range .

- Another investigation revealed that derivatives of this compound could selectively target mutant forms of the epidermal growth factor receptor (EGFR), which are prevalent in non-small cell lung cancer (NSCLC). The compound exhibited selective inhibition against EGFR mutants L858R and T790M, suggesting its potential as a targeted therapy for resistant cancer forms .

Neuroprotective Effects

Research Insights:

Recent studies have indicated that 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide may also play a role in neuroprotection. It has been suggested that the compound can modulate neuroinflammatory responses and promote neurogenesis.

Experimental Findings:

- In vitro assays showed that treatment with the compound led to increased neuronal survival and differentiation in cultured neural progenitor cells. The compound's ability to enhance the expression of neurotrophic factors was noted as a key mechanism contributing to its neuroprotective effects .

- Animal models treated with this compound demonstrated improved cognitive functions and reduced markers of neuroinflammation, indicating its potential utility in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide is crucial for optimizing its therapeutic efficacy. The presence of bromine and fluorine substituents significantly influences its biological activity.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and specificity, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The benzamide core’s halogenation pattern significantly influences bioactivity and physicochemical properties:

- 3,5-Dibromo substitution: Enhances antifungal activity against Candida albicans and Aspergillus niger compared to mono-halogenated derivatives. Tribromsalan (3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide) inhibits C.

- 5-Chloro substitution : Analogs like 5-chloro-N-(4-fluorophenyl)-2-hydroxybenzamide (compound 8 in ) exhibit lower antifungal potency but higher synthetic yields (40–75%) compared to dibrominated derivatives .

Table 1: Halogenation Effects on Benzamide Derivatives

Para-Substituent Variations on the Phenyl Ring

The para-substituent on the phenylamide group modulates bioavailability and target interactions:

- 4-Bromophenyl (Tribromsalan) : Exhibits 65% oral absorption in rats, higher than dibromsalan (11%) .

- 4-Fluorophenyl : Fluorine’s electronegativity may enhance metabolic stability and binding affinity compared to bromine, though direct data are lacking. Crystalline derivatives of 4-fluorophenyl-containing benzamides (e.g., AstraZeneca’s Modification A and B) demonstrate improved physicochemical stability .

Table 2: Para-Substituent Impact

Physicochemical Properties

- Melting Points : Fluorinated derivatives (e.g., compound 8, mp 252°C) generally exhibit higher melting points than brominated analogs, likely due to fluorine’s smaller size and stronger intermolecular interactions .

- Crystallinity : The 4-fluorophenyl group in AstraZeneca’s derivatives forms stable crystalline phases (Modifications A and B) with low hygroscopicity, advantageous for pharmaceutical formulations .

Biological Activity

3,5-Dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features—bromine and fluorine substitutions on the benzamide backbone—suggest enhanced interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

The compound's molecular formula is with a molecular weight of approximately 389.015 g/mol. It has a density of 1.913 g/cm³ and a boiling point of 367.7ºC at 760 mmHg, indicating stability under elevated temperatures. The presence of hydroxyl and halogen groups may influence its solubility and reactivity in biological systems.

The biological activity of 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Interaction studies often utilize molecular docking simulations to predict binding affinities and elucidate mechanisms of action. For instance, similar compounds have shown binding to the epidermal growth factor receptor (EGFR), which is critical in cancer therapies .

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of related benzamide derivatives against various cancer cell lines. For example, derivatives like 3,5-dibromo-2-hydroxy-N-phenylbenzamide have demonstrated significant inhibition of cell proliferation in Hep-G2 liver cancer cells, with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3,5-Dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide | Hep-G2 | 29.68 | |

| 4-Hydroxy-benzamide derivatives | Various | Varies |

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of hydroxy-benzamide derivatives. These compounds have been shown to possess antifungal and antibacterial properties, suggesting that the presence of hydroxyl and halogen substituents may enhance their bioactivity against microbial pathogens .

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In various studies, including Ames tests for mutagenicity and evaluations using aquatic toxicity models (e.g., Daphnia), 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide exhibited moderate toxicity levels, indicating a need for careful consideration in drug development .

Case Studies

- Antiviral Potential : A study investigated the binding interactions of benzamide derivatives with viral proteins, suggesting potential applications in antiviral therapies. The formation of hydrogen bonds between the ligand and target proteins was noted as a key factor in enhancing antiviral efficacy .

- Structural Analysis : Computational studies utilizing density functional theory (DFT) provided insights into the reactive sites of the compound, predicting its interactions with biological targets based on electronic properties .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide?

The compound is synthesized via condensation of 3,5-dibromo-2-hydroxybenzoic acid with 4-fluoroaniline. Carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents (e.g., DMF or THF) are typically used to activate the carboxylic acid group for amide bond formation . Post-synthesis purification involves recrystallization from ethanol or methanol, followed by characterization via NMR, IR, and mass spectrometry.

Q. How is the crystal structure of 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide resolved, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using synchrotron or laboratory X-ray sources. The SHELX suite (SHELXD for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling heavy atoms (e.g., bromine) and hydrogen-bonding networks . Key metrics include R-factor convergence (<5%), bond-length accuracy (±0.01 Å), and thermal displacement parameter validation.

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity of 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide?

Quantitative Structure-Activity Relationship (QSAR) models are developed using descriptors like logP, molar refractivity, and electrostatic potential maps. In a study on structurally related fluorophenyl derivatives, QSAR models with high R² (>0.85) and cross-validated Q² (>0.75) identified halogen substitutions as critical for anti-proliferative activity . Molecular dynamics simulations (e.g., AMBER or GROMACS) further validate binding stability.

Q. How do molecular docking studies elucidate the interaction of this compound with biological targets?

Docking software (AutoDock Vina, Schrödinger Suite) is used to predict binding modes. For example, derivatives of 2-(4-fluorophenyl)imidazol-5-ones showed high affinity for Polo-like kinase 1 (Plk1) via hydrogen bonding with Arg136 and hydrophobic interactions with Leu59 . Similar approaches can be applied to 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide to identify potential targets like kinases or DNA gyrase .

Q. What in vitro assays are recommended to evaluate antimicrobial or cytotoxic activity?

- Antimicrobial: Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparisons to standard antibiotics (e.g., ciprofloxacin) .

- Cytotoxicity: MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values calculated using nonlinear regression. Positive controls (e.g., doxorubicin) ensure assay validity .

Q. How are pharmacokinetic properties (e.g., bioavailability) assessed for this compound?

Lipinski’s Rule of Five is applied computationally to predict oral bioavailability. In vitro assays include:

- Permeability: Caco-2 cell monolayer transport studies.

- Metabolic stability: Microsomal (e.g., human liver microsomes) incubation with LC-MS analysis of parent compound degradation.

- Plasma protein binding: Equilibrium dialysis or ultrafiltration .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of halogenated benzamide derivatives?

- Source validation: Cross-check activity data against peer-reviewed studies (e.g., J. Med. Chem. or Bioorg. Med. Chem.) and avoid non-curated databases.

- Experimental replication: Repeat assays under standardized conditions (e.g., ATCC cell lines, controlled O₂/CO₂ levels).

- Structural confirmation: Verify compound identity via SC-XRD or 2D NMR (COSY, HSQC) to rule out isomer contamination .

Methodological Best Practices

Q. What analytical techniques are critical for purity assessment?

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm). Purity >95% is required for biological testing.

- Elemental analysis: Match calculated vs. observed C/H/N/Br percentages (tolerance ±0.4%).

- Thermogravimetric analysis (TGA): Confirm absence of solvent residues .

Advanced Structural Analysis

Q. How do substituents (Br, F) influence the electronic properties of this compound?

- Electron-withdrawing effects: Bromine increases electrophilicity at the benzene ring (σₚ = +0.23), enhancing hydrogen-bond acceptor capacity.

- Fluorine impact: The 4-fluorophenyl group improves metabolic stability by resisting CYP450 oxidation. Comparative studies show fluorine reduces logP by 0.5–1.0 units vs. chloro/bromo analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.